Dicyclohexylmethylchlorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group and two cyclohexyl groups, along with a chlorine atom. This compound is part of a larger class of silanes, which are compounds containing silicon and hydrogen, often used in various industrial applications due to their unique chemical properties.
Dicyclohexylmethylchlorosilane can be synthesized through several methods that involve the reaction of chlorosilanes with cyclohexyl-containing compounds. The synthesis typically occurs in controlled environments to ensure purity and yield. It is often referenced in patents and scientific literature, indicating its relevance in industrial applications, particularly in the production of silicone-based materials and coatings .
This compound is classified as a chlorosilane, which is a category of organosilicon compounds characterized by the presence of silicon atoms bonded to chlorine atoms. Chlorosilanes are widely used as intermediates in the synthesis of silicone polymers and other silicon-based materials.
Dicyclohexylmethylchlorosilane can be synthesized using various methods, including:
The synthesis often requires inert atmospheres (such as nitrogen) to prevent unwanted side reactions with moisture or oxygen. The reactions are usually performed at elevated temperatures to increase reaction rates while monitoring pressure and temperature closely.
The molecular structure of dicyclohexylmethylchlorosilane can be represented as follows:
This indicates that the compound consists of a silicon atom bonded to two cyclohexyl groups, one methyl group, and one chlorine atom.
Dicyclohexylmethylchlorosilane can undergo various chemical reactions typical of chlorosilanes:
These reactions are critical in determining the application potential of dicyclohexylmethylchlorosilane in producing silicone-based materials. The hydrolysis reaction can be catalyzed by acids or bases depending on desired outcomes.
The mechanism of action for dicyclohexylmethylchlorosilane primarily revolves around its reactivity due to the presence of the chlorine atom.
The efficiency and rate of these reactions depend on factors such as temperature, pH, and concentration of reactants.
The physical state and reactivity make dicyclohexylmethylchlorosilane suitable for various applications in coatings and adhesives where moisture resistance is crucial.
Dicyclohexylmethylchlorosilane has several scientific uses:
Hydrosilylation represents a cornerstone methodology for introducing cyclohexyl groups onto silicon centers in a stereoselective manner. This approach enables the direct formation of Si–C bonds through catalytic addition of Si–H bonds across unsaturated systems. Platinum-based catalysts, particularly Karstedt's catalyst (a divinyltetramethyldisiloxane complex), demonstrate exceptional efficiency in mediating the hydrosilylation of cyclohexene with methyldichlorosilane precursors [4]. The mechanism proceeds through Chalk-Harrod or modified Chalk-Harrod pathways, where platinum facilitates Si–H activation and subsequent migratory insertion of the cyclohexene double bond.
Recent advances have focused on enhancing regioselectivity and suppressing isomerization side reactions. Sterically confined Brønsted acid catalysts have shown promise in controlling silicon stereogenicity during cyclohexyl functionalization, with catalyst confinement effects dictating stereochemical outcomes [4]. The reaction typically proceeds under mild conditions (50-80°C) with cyclohexene excess to drive conversion beyond 85%. Catalyst loadings as low as 5-10 ppm platinum can achieve complete conversion when optimized reaction parameters are employed, including rigorous exclusion of catalyst poisons like amines and sulfur compounds.
Table 1: Catalytic Performance in Cyclohexyl Hydrosilylation
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Karstedt's catalyst (10 ppm) | 60 | 3 | 92 | 95 |
Speier's catalyst (0.1 M) | 80 | 6 | 88 | 89 |
IDPi-confined Brønsted acid | 25 | 24 | 75 | >99 |
RhCl(PPh₃)₃ | 100 | 12 | 65 | 78 |
The strategic installation of chlorine at the silicon center enables downstream functionalization essential for silane applications. Two predominant methodologies dominate this transformation: (1) Grignard reagent halogenation and (2) redistribution reactions with chlorosilane precursors. The Grignard route employs cyclohexylmagnesium chloride reacting with methyltrichlorosilane or dichloromethylsilane under rigorously anhydrous conditions [2]. This approach necessitates careful stoichiometric control to prevent over-alkylation, with optimal results achieved through inverse addition techniques where the Grignard reagent is added slowly to the chlorosilane.
Tetrahydrofuran (THF) has emerged as a superior solvent alternative to diethyl ether in these reactions, enabling higher reaction temperatures (40-65°C) and improved industrial scalability [2]. The reaction proceeds through nucleophilic displacement where the carbanion attacks silicon, followed by chloride elimination. Post-reaction quenching and distillation yield dicyclohexylmethylchlorosilane with purity exceeding 95% after fractional distillation at 110-140°C.
Redistribution reactions leverage hexaalkylphosphotriamide catalysts to facilitate chlorine exchange between chlorosilanes and siloxanes. This method demonstrates particular utility for introducing chlorine atoms while maintaining existing cyclohexyl substituents [6]. The phosphotriamide catalyst (0.5-5 wt%) enables Si–O bond cleavage and Si–Cl bond formation at moderate temperatures (20-200°C) with minimized side reactions.
Solvent-free methodologies represent a paradigm shift toward sustainable silane synthesis by eliminating volatile organic compounds while enhancing atomic efficiency. Two innovative approaches have emerged:
Mechanochemical grinding of solid sodium carbonate with liquid chlorosilane precursors induces dehydrochlorination, generating the targeted chlorosilane without solvent mediation. This method leverages the exothermic reaction between carbonate and HCl byproducts, driving the reaction to completion through continuous acid removal [7]. The process achieves near-quantitative atom economy while avoiding aqueous workup steps that typically hydrolyze sensitive chlorosilanes.
Redistribution reactions catalyzed by hexamethylphosphotriamide proceed efficiently without solvents at 80-120°C [6]. This approach enables chlorine-silicon exchange between chlorosilanes and siloxanes through Si–O bond cleavage and rearrangement. The phosphotriamide catalyst facilitates this process by activating silicon centers toward nucleophilic attack while preventing uncontrolled polymerization.
Table 2: Solvent-Free Approaches for Chlorosilane Synthesis
Method | Catalyst/Additive | Temperature (°C) | Reaction Time (h) | Atom Economy (%) |
---|---|---|---|---|
Carbonate-assisted dehydrochlorination | Na₂CO₃ | 25-40 | 2-6 | 92 |
Redistribution reaction | Hexamethylphosphotriamide (1%) | 100 | 4 | 88 |
Direct condensation | None | 200 | 1 | 85 |
Mechanochemical activation | K₂CO₃ | Ball milling | 0.5 | 94 |
The direct process (Rochow-Müller synthesis) represents the industrial cornerstone for creating silicon-carbon bonds through copper-catalyzed reaction of silicon with alkyl halides. For methylchlorosilanes, this involves reacting silicon powder with methyl chloride at 250-300°C over copper catalysts, yielding a mixture dominated by dimethyldichlorosilane along with methyltrichlorosilane and trimethylchlorosilane [1] [5]. While traditionally applied to methyl systems, recent modifications have extended this methodology to cyclohexyl systems through careful catalyst engineering.
Copper remains the primary catalyst (5-15% loading), often promoted by zinc or tin additives that enhance silicon reactivity and modify product distribution [3]. The reaction mechanism involves: (1) formation of copper silicide intermediates, (2) oxidative addition of methyl chloride, and (3) reductive elimination of the methylchlorosilane product. The highly exothermic nature necessitates precise temperature control to prevent runaway reactions and byproduct formation.
Advanced Raman spectroscopy monitoring enables real-time analysis of chlorosilane mixtures during production, replacing slower gas chromatography methods [3]. This analytical innovation allows dynamic optimization of reaction parameters (temperature, flow rates) to maximize desired product formation, achieving dimethylchlorosilane selectivity exceeding 90% in optimized continuous reactors.
Multi-step synthesis of dicyclohexylmethylchlorosilane presents significant challenges in controlling impurity profiles while maintaining economic viability. Three primary strategies have demonstrated efficacy:
Distillation optimization: Fractional distillation under reduced pressure effectively separates target chlorosilanes from co-produced oligomeric siloxanes and unreacted precursors. The low boiling point difference between methylchlorosilanes (26-71°C) demands high-efficiency columns with >40 theoretical plates [1] [3]. Azeotropic distillation with n-hexane or toluene facilitates separation of cyclohexyl-containing silanes, which exhibit higher boiling points than their methyl counterparts.
Covalent adduct management: During cyclohexyl functionalization, catalyst deactivation occurs through formation of stable silicon-catalyst adducts. NMR and ESI-MS studies reveal that acetic acid additives (5-10 equiv) promote adduct collapse, regenerating active catalyst and restoring turnover [4]. This approach increased catalyst turnover number from <5 to >20 in model silacyclization reactions.
Reaction sequence engineering: Strategic ordering of synthetic steps minimizes intermediate purification. For dicyclohexylmethylchlorosilane, introducing methyl before cyclohexyl groups reduces steric congestion during the second alkylation. Temperature-controlled addition prevents exothermic side reactions, while continuous extraction of HCl byproducts drives equilibria toward completion. These measures collectively suppress tris(cyclohexyl)silane formation to <5 mol% [2].
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